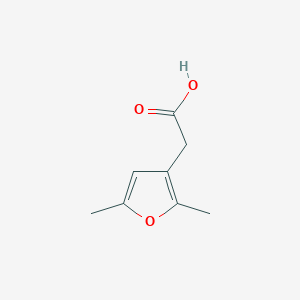

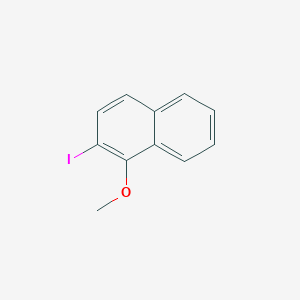

2-Iodo-1-methoxynaphthalene

説明

2-Iodo-1-methoxynaphthalene is a chemical compound with the molecular formula C11H9IO. It has a molecular weight of 284.098 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. This core is substituted at one position by an iodine atom and at another position by a methoxy group (–OCH3) .科学的研究の応用

Catalytic Methylation and Acylation

Catalytic Methylation : 2-Methoxynaphthalene, a derivative of 2-Iodo-1-methoxynaphthalene, is significant in producing naproxen, a non-steroidal anti-inflammatory drug. Research by Yadav and Salunke (2013) explored using dimethyl carbonate as a greener methylation agent, focusing on catalysts based on calcined-hydrotalcite. The study highlighted high conversion and selectivity towards 2-methoxynaphthalene, contributing to more environmentally friendly synthesis processes (Yadav & Salunke, 2013).

Acylation Processes : The acylation of 2-methoxynaphthalene, another derivative, was investigated by Botella et al. (2003) using zeolite catalysts. They found that specific zeolite structures can significantly influence the selectivity of acylation products, which is crucial for optimizing chemical syntheses (Botella et al., 2003).

Spectroscopy and Dynamics Studies

- Spectroscopy Analysis : Troxler et al. (1997) conducted a study on the electronic transition of jet-cooled 2-methoxynaphthalene. They discovered two electronic origin transitions, providing insights into the conformation and intramolecular vibrational energy redistribution of the molecule. Such studies are critical for understanding molecular dynamics and properties (Troxler et al., 1997).

Fluorescent Labeling in HPLC Analysis

- Fluorescent Labeling Reagent : The use of derivatives like 2-bromoacetyl-6-methoxynaphthalene in high-performance liquid chromatography (HPLC) for analyzing biologically active carboxylic acids was researched by Gatti et al. (1992). This study highlights the utility of such compounds in developing sensitive and specific analytical methods (Gatti et al., 1992).

Photolithography Applications

- Photoacid Generators in Lithography : A study by O'Connor et al. (2008) demonstrated a 2-methoxynaphthalene dimer system as a sequential two-photon photoacid generator for double exposure lithography. This finding is significant for the advancement of photolithography techniques, offering potential improvements in lithographic resolution and efficiency (O'Connor et al., 2008).

Conducting Polymer Research

- Organic Semiconductors : Poly(2-methoxynaphthalene) is classified as a fused ring organic semiconductor with intriguing optical and electrical properties. Research by Meana-Esteban et al. (2014) provided a deeper understanding of the nature of charge carriers in this material, highlighting its potential in electronic applications (Meana-Esteban et al., 2014).

Safety and Hazards

While specific safety data for 2-Iodo-1-methoxynaphthalene is not available, general precautions for handling similar iodinated organic compounds include avoiding inhalation or contact with skin and eyes. These compounds should be used only in a chemical fume hood with appropriate personal protective equipment .

特性

IUPAC Name |

2-iodo-1-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IO/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXOOTRNYSBUSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=CC=CC=C21)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446967 | |

| Record name | 2-Iodo-1-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151560-43-9 | |

| Record name | 2-Iodo-1-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

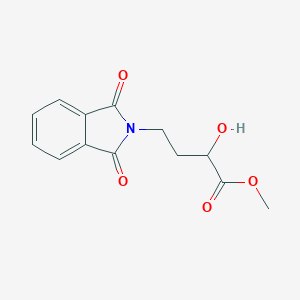

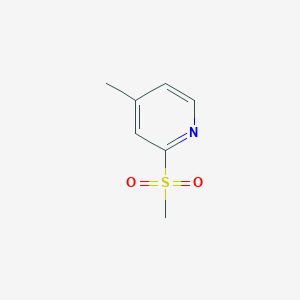

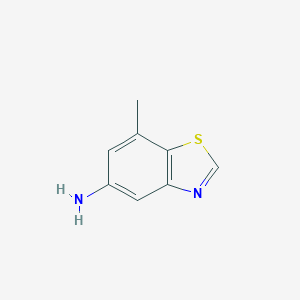

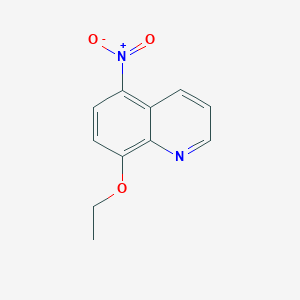

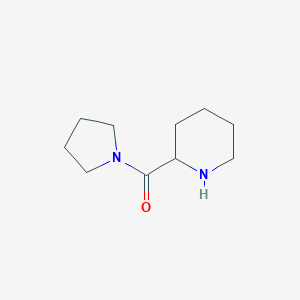

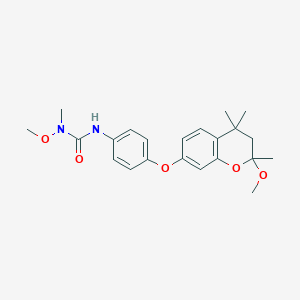

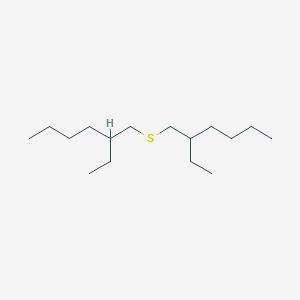

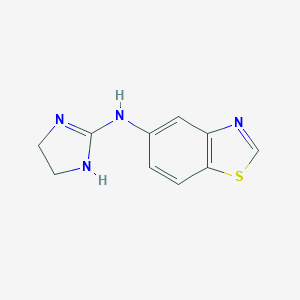

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B182286.png)

![(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B182287.png)